Tris(4,4'-dicarboxylicacid-2,2'-bipyridyl)ruthenium(II)dicbloride

Description

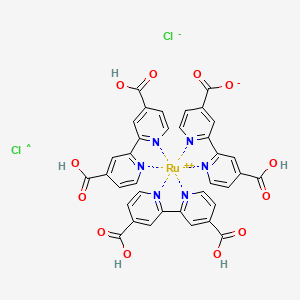

Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride is a coordination compound with the chemical formula C36H24N6O12Cl2Ru. It is a metal-organic complex that appears as a deep red solid and exhibits high thermal stability. This compound is known for its luminescent properties and is widely used in various scientific research fields.

Properties

Molecular Formula |

C36H23Cl2N6O12Ru |

|---|---|

Molecular Weight |

903.6 g/mol |

InChI |

InChI=1S/3C12H8N2O4.ClH.Cl.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;;/h3*1-6H,(H,15,16)(H,17,18);1H;;/q;;;;;+2/p-2 |

InChI Key |

FYHLKBDJHVMNCQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Cl].[Ru+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride generally involves the following steps :

Synthesis of 4,4’-dicarboxylicacid-2,2’-bipyridyl: This can be achieved through oxidation reactions or other suitable methods.

Reaction with Ruthenium Salt: The synthesized 4,4’-dicarboxylicacid-2,2’-bipyridyl is then reacted with a ruthenium salt, such as [RuCl3·3H2O], under appropriate conditions to form the desired complex.

Purification: The product is purified through solvent extraction and other purification steps to obtain the pure compound.

Chemical Reactions Analysis

Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:

Oxidation Reactions: Involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Utilizing reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution Reactions: Often carried out in the presence of ligands that can replace the existing ligands in the complex.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride has a wide range of applications in scientific research :

Chemistry: Used as a catalyst in organic synthesis reactions, including oxidation, reduction, and carbonylation reactions.

Biology: Employed in the development of biosensors and bioanalytical assays due to its luminescent properties.

Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride involves its ability to act as a luminophore and catalyst . The compound can be excited by visible light to form a spin-allowed excited state, which then undergoes non-radiative deactivation to form a long-lived spin-forbidden luminescent state. This property is exploited in various applications, including electroluminescence and chemiluminescence.

Comparison with Similar Compounds

Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dicbloride is unique due to its specific ligand structure and photophysical properties . Similar compounds include:

Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate: Another ruthenium complex with different ligand structures.

Ruthenium-tris(2,2’-bipyridyl) dichloride: A similar compound with different coordination environments.

These compounds share some properties but differ in their specific applications and photophysical behaviors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.